AM630
描述
科学研究应用
AM630具有广泛的科学研究应用,包括:
化学: 它被用作研究大麻素受体结构-活性关系的工具。
生物学: This compound用于研究以了解CB2受体在各种生物过程中的作用,包括免疫反应和细胞信号传导.
作用机制
AM630通过作为大麻素受体CB2的逆向激动剂来发挥作用。它以高亲和力结合CB2受体,并诱导构象变化,从而降低受体的活性。 这会导致CB2受体介导的下游信号通路减少 . This compound也表现出在CB1受体上的弱部分激动剂活性,尽管其主要作用是在CB2受体上 .
生化分析
Biochemical Properties
AM630 binds selectively to cannabinoid 2 (CB2) over CB1 receptors with Ki values of 31.2 and 5,152 nM, respectively . It acts as an inverse agonist at CB2 receptors and as a weak partial agonist at CB1 receptors . This interaction with the CB2 receptor can modulate various biochemical reactions in the body.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported that this compound is a potent inhibitor of isocitrade dehydrogenase-1 wild-type glioblastoma (GBM) core tumor cell proliferation . It also affects the transcriptional response of cells, with a substantially higher response observed in central cells than in invasive margin cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the CB2 receptor. As an inverse agonist, it reduces the activity of this receptor, which can lead to various downstream effects. For example, it has been shown to decrease proliferation and induce arrest of the cell cycle at the G2/M phase in renal cell carcinoma cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, repeated treatments with this compound and other CB2 inverse agonists were associated with a reversal of the acute effects, resulting in decreases in cortical JNK .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on the effects of CB2 ligands on death pathways in the brain, it was found that JWH133 treatment attenuated surgery-induced memory loss, while this compound treatment aggravated surgery-induced memory loss .
准备方法
AM630的合成涉及多个步骤,从吲哚核心结构的制备开始。主要步骤包括:
吲哚核的形成: 吲哚核通过一系列涉及适当起始原料缩合的反应合成。
碘化: 然后使用碘或含碘试剂在6位对吲哚核进行碘化。
取代: 通过取代反应在吲哚环的3位引入4-甲氧基苯甲酰基。
吗啉取代: 最后,将吗啉基连接到吲哚环1位的乙基侧链.
化学反应分析
AM630会发生各种化学反应,包括:
氧化: this compound可以在特定条件下被氧化,形成相应的氧化产物。
还原: 可以在this compound上进行还原反应,得到还原衍生物。
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及各种用于取代反应的亲核试剂 . 从这些反应形成的主要产物取决于使用的具体条件和试剂。
相似化合物的比较
AM630在与大麻素受体配体比较中是独特的,因为它对CB2受体具有高选择性,并且具有逆向激动剂活性。类似的化合物包括:
AM1221: 另一种具有不同结构特征的选择性CB2受体激动剂。
普拉瓦多林: 一种非选择性大麻素受体激动剂,具有不同的作用机制。
WIN 54,461 (6-溴普拉瓦多林): 一种与this compound类似的化合物,但用溴原子代替了碘原子.
这些化合物在大麻素受体的选择性、亲和力和效力方面存在差异,突出了this compound在大麻素受体研究中的独特特性 .
属性
IUPAC Name |
[6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOTYHDSLIUKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167719 | |
Record name | Iodopravadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164178-33-0 | |
Record name | [6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164178-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodopravadoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164178330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodopravadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164178-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-IODOPRAVADOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1LNJ6NBKA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AM630 is a selective antagonist of the cannabinoid receptor type 2 (CB2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: this compound binds to CB2 receptors, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This binding blocks the downstream signaling pathways usually activated by these endocannabinoids. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: The molecular formula of this compound is C24H27IN4O3, and its molecular weight is 546.4 g/mol. []
A: While the provided research does not go into detail about specific spectroscopic data (e.g., NMR, IR), it does mention the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/ESI-MS/MS) to identify this compound metabolites in rat liver microsomes. []
ANone: The research provided focuses on this compound's role as a CB2 antagonist and its effects in various biological systems. There is no evidence to suggest that this compound possesses catalytic properties or applications.
ANone: No computational chemistry or modeling studies were mentioned in the provided research articles regarding this compound.
ANone: The provided research primarily focuses on the biological activity and effects of this compound. There is no detailed information regarding its stability under various conditions or specific formulation strategies to improve its stability, solubility, or bioavailability.
ANone: The provided research articles primarily focus on the scientific aspects of this compound. There is no discussion about specific SHE regulations, risk minimization strategies, or responsible practices for handling this compound.
A: Various in vitro and in vivo models have been employed. These include cell cultures of osteoclasts, fibroblasts, and neural stem/progenitor cells, [, , , ] as well as animal models of pain, inflammation, cerebral ischemia, and myocardial infarction. [, , , , , , , , , ]
ANone: The research provided does not mention any completed or ongoing clinical trials for this compound. Further research, including preclinical and clinical studies, is needed to determine its safety and efficacy in humans.
ANone: The provided research does not offer specific insights into resistance mechanisms or cross-resistance profiles associated with this compound.
A: While the provided research primarily focuses on potential therapeutic benefits, some studies hint at potential adverse effects. For instance, one study reported that this compound administration alone could induce hearing loss in rats, although not associated with outer hair cell loss. [] Further investigations are crucial to comprehensively assess the toxicological profile and long-term safety of this compound.
ANone: The research provided does not mention any specific biomarkers associated with this compound treatment efficacy or the identification of adverse effects.
A: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) has been used to characterize the metabolites of this compound in rat liver microsome preparations. [] Additional analytical techniques employed in the studies include immunohistochemistry, Western blotting, enzyme-linked immunosorbent assay (ELISA), real-time polymerase chain reaction (RT-PCR), and various behavioral testing paradigms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: The provided research focuses primarily on the biological effects of this compound. No information is available regarding its environmental impact, degradation pathways, or strategies for mitigating any potential negative ecological effects.
ANone: The provided research does not offer specific details on the dissolution rate or solubility of this compound in various media.
ANone: The research articles provided do not elaborate on the validation parameters (accuracy, precision, specificity) of the analytical methods employed in their respective studies.
ANone: The provided research primarily focuses on other aspects of this compound. No information is available on its potential to induce an immune response or strategies to address immunogenicity.
ANone: The research does not address the interactions of this compound with drug transporters or strategies to modify these interactions.
ANone: The research mainly focuses on the effects of this compound and does not discuss its potential to induce or inhibit drug-metabolizing enzymes.
ANone: The research does not provide detailed information on the biocompatibility or biodegradability of this compound.
ANone: The research primarily focuses on this compound, and no direct comparisons with alternative compounds or substitute therapies are provided.
ANone: The provided research focuses on the scientific aspects of this compound and does not cover strategies for recycling or waste management.
A: The research highlights the use of various experimental models, techniques, and instruments, including cell cultures, animal models, immunohistochemistry, Western blotting, ELISA, RT-PCR, HPLC/ESI-MS/MS, and behavioral testing apparatus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: The provided research showcases a multidisciplinary approach involving pharmacology, neuroscience, immunology, and cell biology to elucidate the mechanisms of action and potential therapeutic applications of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。